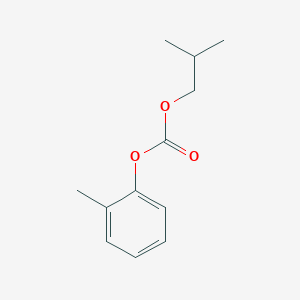![molecular formula C17H27N3O2 B5695342 N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B5695342.png)
N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide, also known as lidocaine, is a local anesthetic that is widely used in the medical field. It was first synthesized in 1943 by Nils Löfgren and Bengt Lundqvist, and has since become one of the most commonly used local anesthetics due to its effectiveness and low toxicity.
Mechanism of Action
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. This results in a loss of sensation in the affected area, allowing medical procedures to be performed without causing pain.
Biochemical and Physiological Effects
Lidocaine has a number of biochemical and physiological effects on the body. It can cause a decrease in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause drowsiness and dizziness, and in rare cases, seizures.
Advantages and Limitations for Lab Experiments
Lidocaine is widely used in laboratory experiments as a tool to study the effects of local anesthesia on various biological systems. Its advantages include its low toxicity and effectiveness at blocking pain signals. However, its limitations include the fact that it only blocks pain signals and does not have any anti-inflammatory properties.
Future Directions
There are a number of future directions for research on N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide, including its use in combination with other drugs to enhance its effectiveness, its potential use as a treatment for certain types of chronic pain, and its use in developing new drugs with similar mechanisms of action.
In conclusion, this compound is a widely used local anesthetic that has been extensively studied for its effectiveness and low toxicity. Its mechanism of action involves blocking voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. While it has a number of advantages for laboratory experiments, its limitations include its lack of anti-inflammatory properties. Future research on this compound will likely focus on its use in combination with other drugs and its potential as a treatment for chronic pain.
Synthesis Methods
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This compound is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(diethylamino)acetamide, which is then reacted with morpholine to form this compound, or this compound.
Scientific Research Applications
Lidocaine has been extensively studied for its use as a local anesthetic in various medical procedures, including dental work, minor surgeries, and childbirth. It has also been used as a treatment for certain types of chronic pain, such as neuropathic pain.
properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-4-20(5-2)15-6-7-16(14(3)12-15)18-17(21)13-19-8-10-22-11-9-19/h6-7,12H,4-5,8-11,13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTVAACSIXEGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5695264.png)



![(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5695291.png)
![3-{[(2-furoylamino)carbonothioyl]amino}-2-methylbenzoic acid](/img/structure/B5695299.png)

![4-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5695312.png)

![N'-[4-(benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5695333.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5695341.png)
![5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide](/img/structure/B5695347.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(6-methyl-2-pyridinyl)glycinamide](/img/structure/B5695358.png)